Cholest-4-ene-3?,5?-diol
Description
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Structure
3D Structure
Properties
CAS No. |
34310-88-8 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-8-19(3)22-9-10-23-21-12-16-27(29)17-20(28)11-15-26(27,5)24(21)13-14-25(22,23)4/h12,16,18-24,28-29H,6-11,13-15,17H2,1-5H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
WRBSCTNPEQEAPI-POBUXQGNSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4(C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Synthetic Strategies and Stereochemical Considerations for Cholest 4 Ene 3β,5α Diol
The synthesis of Cholest-4-ene-3β,5α-diol, a specific stereoisomer of a polyhydroxylated cholesterol derivative, requires carefully controlled reactions to establish the desired stereochemistry at the C3 and C5 positions and the placement of the double bond at C4. While direct synthetic routes are not extensively documented in readily available literature, a plausible pathway can be constructed based on established steroid chemistry transformations, often starting from cholesterol.
A common and effective strategy involves the formation of a key intermediate, cholestane-3β,5α,6β-triol. This intermediate establishes the required stereochemistry at C3 and C5, which is then carried through to the final product. The synthesis can be conceptualized in the following stages:
Epoxidation of Cholesterol: The synthesis typically begins with the epoxidation of cholesterol (cholest-5-en-3β-ol). Treatment of cholesterol with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), results in the formation of two isomeric epoxides. mdpi.com The α-epoxide (5α,6α-epoxycholestan-3β-ol) is generally the major product due to the steric hindrance on the β-face of the molecule from the C10 and C13 angular methyl groups.
Epoxide Ring Opening: The 5α,6α-epoxide is then subjected to acid-catalyzed hydrolysis. This reaction proceeds via an anti-diaxial opening of the epoxide ring, leading to the formation of cholestane-3β,5α,6β-triol. nih.gov The stereochemistry of this triol, with a 3β-hydroxyl, a 5α-hydroxyl, and a 6β-hydroxyl group, is crucial for the subsequent steps.
Introduction of the Δ4 Double Bond: The final and most critical step is the dehydration of the cholestane-3β,5α,6β-triol to introduce the double bond between C4 and C5. This is typically achieved through the elimination of the 5α-hydroxyl group. A method analogous to syntheses of similar compounds involves selective functionalization of the 6β-hydroxyl group, followed by elimination. tandfonline.com For instance, selective protection of the 3β- and 6β-hydroxyls, followed by elimination of the tertiary 5α-hydroxyl using a reagent like thionyl chloride (SOCl₂) in pyridine, and subsequent deprotection would yield the desired Cholest-4-ene-3β,5α-diol. tandfonline.com The stereochemical integrity of the 3β-hydroxyl group must be maintained throughout this process.
The stereochemistry of the final product is dictated by the stereospecificity of these reactions. The formation of the 5α-hydroxy group is a direct result of the opening of the 5α,6α-epoxide. The retention of the 3β-hydroxyl configuration is dependent on it not participating in the elimination reactions.
Table 1: Proposed Synthetic Pathway for Cholest-4-ene-3β,5α-diol
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Stereochemical Outcome |
| 1 | Cholesterol | m-CPBA in CH₂Cl₂ | 5α,6α-Epoxycholestan-3β-ol | Formation of the α-epoxide is favored. |
| 2 | 5α,6α-Epoxycholestan-3β-ol | Acid-catalyzed hydrolysis (e.g., H₂SO₄ in aqueous acetone) | Cholestane-3β,5α,6β-triol | Diaxial opening of the epoxide establishes the 5α-OH and 6β-OH configuration. |
| 3 | Cholestane-3β,5α,6β-triol | 1. Selective protection of 3β,6β-diols (e.g., as acetates). 2. Elimination of 5α-OH (e.g., SOCl₂/pyridine). 3. Deprotection. | Cholest-4-ene-3β,5α-diol | Formation of the Δ4 double bond with retention of the 3β-OH and 5α-OH stereocenters. |
Characterization of Cholest 4 Ene 3β,5α Diol Stereoisomers and Analogues
The structural elucidation and differentiation of Cholest-4-ene-3β,5α-diol from its stereoisomers and related analogues rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure, including the stereochemistry of the hydroxyl groups and the position of the double bond.
¹H NMR: The proton spectrum for Cholest-4-ene-3β,5α-diol would exhibit characteristic signals. The vinylic proton at C4 would appear as a doublet in the downfield region. The proton at C3, being in an axial position (H-3α), would likely appear as a multiplet with a specific coupling pattern reflecting its interactions with adjacent protons. The signals for the angular methyl groups at C18 and C19 provide a fingerprint for the steroid nucleus.
¹³C NMR: The carbon spectrum provides definitive evidence for the carbon skeleton. The presence of the double bond would be confirmed by signals for the olefinic carbons C4 and C5 in the range of 120-145 ppm. The chemical shift of the C3 carbon bearing the hydroxyl group would be indicative of its β-orientation, while the C5 carbon signal would confirm the presence of the 5α-hydroxyl. Data from closely related compounds like cholest-4-en-3-one can be used to predict the approximate chemical shifts. ijarbs.com
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. nih.govnih.gov The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak corresponding to the molecular formula of Cholest-4-ene-3β,5α-diol. The fragmentation pattern is particularly informative. For Δ4-3-hydroxy steroids, characteristic fragmentation involves cleavages in the A and B rings, providing structural confirmation. nih.gov
Table 2: Predicted Spectroscopic Data for Cholest-4-ene-3β,5α-diol based on Analogues
| Technique | Feature | Predicted Observation (based on analogues) | Reference Compound(s) |
| ¹H NMR | Vinylic Proton (H-4) | ~5.7 ppm (doublet) | Cholest-4-en-3-one ijarbs.com |
| Carbinol Proton (H-3α) | ~4.1 ppm (multiplet) | Cholest-4-en-3α,6α-diol tandfonline.com | |
| Angular Methyls (H-18, H-19) | ~0.7 ppm (singlet), ~1.2 ppm (singlet) | General Steroids ijarbs.com | |
| ¹³C NMR | Olefinic Carbon (C-4) | ~122 ppm | Cholest-4-en-3-one ijarbs.com |
| Olefinic Carbon (C-5) | ~171 ppm (quaternary, with OH) | Cholest-4-en-3-one (ketone at C3 shifts C5 downfield, expect upfield shift for diol) | |
| Carbinol Carbon (C-3) | ~68 ppm | Cholest-5-en-3β-ol (Cholesterol) nih.gov | |
| Hydroxyl-bearing Carbon (C-5) | ~75 ppm | Cholestane-3β,5α,6β-triol nih.gov | |
| Mass Spec | Molecular Ion [M]⁺ | m/z 402.3498 (for C₂₇H₄₆O₂) | Calculated |
| Key Fragments | Ions resulting from cleavage of the A/B rings. | 3-Oxo-4-ene sterols nih.gov |
Biosynthetic Pathways and Metabolic Intermediates of Cholest 4 Ene 3?,5? Diol
Enzymatic Mechanisms Governing the Biosynthesis of Cholest-4-ene-3β,5α-diol
The formation of Cholest-4-ene-3β,5α-diol is intricately linked to the oxidation of cholesterol. While cholesterol can undergo non-enzymatic autoxidation, specific enzymatic pathways are crucial in generating a variety of oxysterols, which are oxidized derivatives of cholesterol. wikipathways.org The biosynthesis of Cholest-4-ene-3β,5α-diol, however, is not as straightforward as a single-enzyme reaction but appears to be a multi-step process often involving intermediates from cholesterol oxidation.
Direct enzymatic synthesis of Cholest-4-ene-3β,5α-diol from cholesterol is not well-documented as a primary metabolic step. Instead, its formation is more closely associated with the metabolism of cholesterol epoxides. A key pathway involves the initial epoxidation of the 5,6-double bond of cholesterol to form 5,6-epoxycholesterols (5,6-ECs). researchgate.net An enzyme to catalyze this specific epoxidation of cholesterol has not yet been definitively established, and it is suggested that this can occur via non-enzymatic oxidation. nih.gov
However, the subsequent step, the hydrolysis of the epoxide ring of 5,6-ECs to form cholestane-3β,5α,6β-triol (CT), is an enzymatic reaction catalyzed by cholesterol epoxide hydrolase (ChEH) . researchgate.netnih.gov ChEH itself is a heterodimer composed of two other enzymes: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (also known as emopamil-binding protein, EBP) and 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov
From cholestane-3β,5α,6β-triol, further enzymatic modifications can occur. For instance, oxidation of the 6β-hydroxyl group by enzymes like hydroxysteroid 11-β dehydrogenase 2 (HSD11B2) can lead to the formation of 6-oxo-cholestan-3β,5α-diol (OCDO). researchgate.netnih.gov While this is a related diol, the direct enzymatic conversion of a common precursor specifically to Cholest-4-ene-3β,5α-diol remains an area of ongoing investigation.
Some pathways suggest that related structures, like cholest-4-en-3-one, can be metabolized by gut microbiota and subsequently modified in the host. mdpi.com For example, cholest-4-en-3-one can be converted to metabolites like cholestanol (B8816890) (5α-cholestan-3β-ol). mdpi.com
Detailed substrate specificity and kinetic data for a dedicated "Cholestene Diol Synthase" that produces Cholest-4-ene-3β,5α-diol are scarce, likely because its formation is a consequence of broader cholesterol oxidation and metabolism pathways rather than a specific, targeted synthesis.
However, we can infer properties from related enzymes in the pathway:
Cholesterol Oxidase : This class of enzyme, found in bacteria like Nocardia erythropolis, catalyzes the oxidation and isomerization of cholesterol to cholest-4-en-3-one. nih.govresearchgate.net The process involves 5-cholesten-3-one (B23449) as an intermediate. nih.gov Studies on its substrate specificity show it acts on various 3β-hydroxysteroids. nih.gov While its primary product is a ketone, its action on diverse sterol substrates highlights the enzymatic potential to modify the cholesterol core, which is a prerequisite for diol formation.
Cholesterol Epoxide Hydrolase (ChEH) : This enzyme specifically acts on the epoxide ring of 5,6-epoxycholesterols to yield cholestane-3β,5α,6β-triol. nih.gov Its substrate is the epoxide, not cholesterol itself.
The table below summarizes enzymes involved in the broader metabolism that could lead to related diol structures.
| Enzyme Family/Class | Specific Enzyme Example | Substrate(s) | Product(s) |
| Oxidoreductases | Cholesterol Oxidase | Cholesterol, other 3β-hydroxysteroids | Cholest-4-en-3-one |
| Hydrolases | Cholesterol Epoxide Hydrolase (ChEH) | 5,6-Epoxycholesterol (B1239861) | Cholestane-3β,5α,6β-triol |
| Dehydrogenases | Hydroxysteroid 11-β dehydrogenase 2 (HSD11B2) | Cholestane-3β,5α,6β-triol | 6-oxo-cholestan-3β,5α-diol |
The enzymes involved in sterol biosynthesis and metabolism are primarily located in the endoplasmic reticulum (ER). nih.govmolbiolcell.org
Endoplasmic Reticulum (ER) : The ER is a major site for both protein and lipid biosynthesis. nih.gov Key enzymes in the later stages of cholesterol synthesis, such as DHCR7, DHCR24, and EBP (which is part of the ChEH complex), are localized to the ER. nih.govnih.gov Confocal imaging has confirmed that these proteins reside in the ER, which is contiguous with the nuclear envelope. nih.govnih.gov This localization is critical as it places the enzymatic machinery in close proximity to its lipid substrates within the membrane.
Mitochondria : While the ER is primary, some steps of oxysterol synthesis occur in the mitochondria. For example, the enzyme sterol 27-hydroxylase (CYP27A1), which initiates the "acidic" pathway of bile acid synthesis, is located in the mitochondria. nih.govnih.gov This enzyme produces 27-hydroxycholesterol (B1664032) from cholesterol. ebi.ac.uk
Lipid Droplets : Certain enzymes involved in sterol metabolism have also been found in lipid droplets, suggesting a role for these organelles in sterol homeostasis and biosynthesis. molbiolcell.orgplos.org For example, in yeast, the key enzyme squalene (B77637) epoxidase shows a dual localization in both the ER and lipid particles. molbiolcell.org
The distribution of these enzymes is not always uniform, and their co-localization can vary, suggesting they may have multiple functions beyond a single, linear pathway. nih.gov
Cholest-4-ene-3β,5α-diol as a Metabolite within the Broader Sterol Pathway
Cholest-4-ene-3β,5α-diol is an oxysterol, a class of molecules that are critical intermediates and signaling molecules in cholesterol metabolism. wikipathways.orgnih.gov They are formed enzymatically, non-enzymatically through reactions with reactive oxygen species (ROS), or by gut microflora. wikipathways.org
Cholest-4-ene-3β,5α-diol and its isomers are considered products of cholesterol oxidation. For instance, cholest-5-ene-3β,4-diols have been identified in oxidized LDL and human atherosclerotic plaques, where they are believed to be formed via autoxidation. nih.gov
The broader pathway often begins with cholesterol. One diversion is the formation of cholest-4-en-3-one, which can be produced by cholesterol oxidase or by gut microbiota. mdpi.comresearchgate.net This metabolite can then be further processed. For example, dietary cholest-4-en-3-one has been shown to increase the levels of its metabolites, cholestanol (5α-cholestan-3β-ol) and coprostanol, in plasma and liver. mdpi.com
Another critical diversion from cholesterol is its conversion to cholesterol-5,6-epoxides (5,6-ECs). These epoxides are at a metabolic branch point. They can be hydrolyzed to the carcinogenic cholestane-3β,5α,6β-triol (CT), which is a precursor to other oxysterols like 6-oxo-cholestan-3β,5α-diol (OCDO). researchgate.netnih.gov The formation of cholestane-3β,5α,6β-triol is a key step, and it is this triol that is closely related to the diol .
The formation of Cholest-4-ene-3β,5α-diol is part of the complex web of oxysterol metabolism. Oxysterols are not merely breakdown products but act as ligands for nuclear receptors like LXR and are involved in regulating cholesterol homeostasis. physiology.org
The pathway involving 5,6-epoxycholesterol (5,6-EC) is particularly relevant. The hydrolysis of 5,6-EC yields cholestane-3β,5α,6β-triol. nih.gov This triol is a significant oxysterol found at elevated levels in certain lysosomal storage disorders. nih.gov Further enzymatic oxidation of this triol can lead to other products. researchgate.netnih.gov
The structural relationship between key oxysterols in this pathway is summarized below.
| Compound Name | Key Structural Features | Metabolic Relationship |
| Cholesterol | C27 sterol with a 3β-hydroxyl and a C5-C6 double bond. | Parent molecule. |
| 5,6-Epoxycholesterol (5,6-EC) | Epoxide ring at the 5,6-position. | Formed from cholesterol oxidation. researchgate.net |
| Cholestane-3β,5α,6β-triol (CT) | Saturated sterol core with hydroxyl groups at 3β, 5α, and 6β. | Product of 5,6-EC hydrolysis by ChEH. nih.gov |
| 6-oxo-cholestan-3β,5α-diol (OCDO) | Ketone at C6, hydroxyls at 3β and 5α. | Putative metabolite of CT via oxidation. researchgate.netnih.gov |
| Cholest-4-ene-3β,5α-diol | Double bond at C4-C5, hydroxyls at 3β and 5α. | A related diol, likely formed through rearrangement or alternative processing of cholesterol oxidation products. |
This demonstrates that Cholest-4-ene-3β,5α-diol is a member of a family of structurally related oxysterols derived from the initial oxidation of cholesterol's B-ring. Its specific formation pathway may involve rearrangements of intermediates like cholestane-3β,5α,6β-triol or other related species.
Potential Contributions to Steroidogenesis and Bile Acid Synthesis Pathways
While Cholest-4-ene-3β,5α-diol is not a canonical intermediate in the primary, classical pathways of steroidogenesis or bile acid synthesis, its structural features suggest potential, albeit likely minor, intersections with these metabolic networks. The core structure, a cholestane (B1235564) skeleton with a double bond at the C4-C5 position (Δ4), is a hallmark of bioactive steroids and their intermediates.
Key intermediates in the synthesis of bile acids, such as 7α-hydroxycholest-4-en-3-one and 7α,12α-dihydroxycholest-4-en-3-one, possess the 3-oxo-Δ4 configuration. ebi.ac.ukjamanetwork.commedchemexpress.com The conversion of cholesterol to these molecules is a critical part of the "neutral pathway" of bile acid synthesis. ebi.ac.uknih.gov The enzymatic machinery responsible for these transformations, primarily hydroxysteroid dehydrogenases (HSDs), facilitates the interconversion between 3β-hydroxy-Δ5 and 3-oxo-Δ4 structures. nih.gov It is plausible that Cholest-4-ene-3β,5α-diol could exist as a transient metabolite, potentially formed through the reduction of a corresponding 3-oxo intermediate or arising from the dehydration of a precursor like cholestane-3β,5α,6β-triol. nih.gov
In steroidogenesis, the conversion of cholesterol to pregnenolone (B344588) by the cholesterol side-chain cleavage enzyme (P450scc) is the rate-limiting step. nih.gov Subsequent steps involve enzymes like 3β-hydroxysteroid dehydrogenase (HSD3B), which converts Δ5-3β-hydroxysteroids (like pregnenolone and DHEA) into Δ4-3-ketosteroids (like progesterone (B1679170) and androstenedione). nih.govwikipedia.org The presence of a 3β-hydroxy group in Cholest-4-ene-3β,5α-diol makes it a potential substrate for oxidative enzymes that would convert it to a 3-oxo-Δ4 steroid, thereby feeding into the catabolic or excretory pathways of steroid hormones.
Catabolism and Turnover of Cholest-4-ene-3β,5α-diol
The metabolism and elimination of Cholest-4-ene-3β,5α-diol are governed by enzymatic processes that modify its structure to facilitate excretion.
Enzymatic Degradation Routes and Metabolite Identification
The primary route for the catabolism of Cholest-4-ene-3β,5α-diol likely involves oxidation of the 3β-hydroxyl group. Sterols that contain a 3β-hydroxy-5α-hydroxy configuration are known substrates for the enzyme cholesterol oxidase (ChOx). nih.govresearchgate.net This enzyme catalyzes the oxidation of the hydroxyl group at C-3 and can induce dehydration through the elimination of the 5α-hydroxy group, resulting in a 3-oxo-4-ene structure. nih.gov
This suggests a principal degradation pathway where Cholest-4-ene-3β,5α-diol is converted to 5α-hydroxy-cholest-4-en-3-one. Further metabolism could then proceed along pathways established for similar molecules like cholest-4-en-3-one. Research has shown that cholest-4-en-3-one is metabolized into compounds such as cholestanol (5α-cholestan-3β-ol) and coprostanol (5β-cholestan-3β-ol). mdpi.com Therefore, these saturated stanols are considered likely downstream metabolites following the initial oxidation and subsequent reduction reactions.
The table below outlines the probable enzymatic degradation steps.
| Step | Enzyme Family | Substrate | Product | Reaction Type |
| 1 | Cholesterol Oxidase / 3β-HSD | Cholest-4-ene-3β,5α-diol | 5α-Hydroxy-cholest-4-en-3-one | Oxidation |
| 2 | Reductases | 5α-Hydroxy-cholest-4-en-3-one | Cholestanol (5α-cholestan-3β-ol) | Reduction |
| 3 | Reductases | 5α-Hydroxy-cholest-4-en-3-one | Coprostanol (5β-cholestan-3β-ol) | Reduction |
Investigation of Excretion Pathways in Model Systems
Direct studies on the excretion of Cholest-4-ene-3β,5α-diol are not extensively documented. However, valuable insights can be drawn from model systems studying structurally related compounds. In a study using obese, diabetic db/db mice, dietary administration of cholest-4-en-3-one led to a significant increase in the fecal excretion of neutral steroids. mdpi.com The metabolites of cholest-4-en-3-one, specifically cholestanol and coprostanol, were identified in both the plasma and liver of these mice. mdpi.com
Given that Cholest-4-ene-3β,5α-diol is likely metabolized into similar end-products, it is reasonable to extrapolate that its excretion would follow a comparable pathway. The metabolic conversion to more saturated and reduced forms like cholestanol and coprostanol facilitates their elimination from the body. The primary route of excretion for these neutral sterols is through the feces. mdpi.com This pathway prevents the accumulation of these cholesterol-derived molecules in tissues and plasma.
Biological Functions and Molecular Mechanisms of Cholest 4 Ene 3?,5? Diol at the Cellular Level
Modulation of Cellular Lipid Homeostasis by Cholest-4-ene-3β,5α-diol
The role of Cholest-4-ene-3β,5α-diol in regulating the delicate balance of lipids within a cell, including cholesterol synthesis and storage, is not well-documented in available scientific studies.
Regulation of Endogenous Cholesterol Synthesis in vitro
There is currently no direct scientific evidence available from in vitro studies detailing how Cholest-4-ene-3β,5α-diol affects the endogenous synthesis of cholesterol. Research has been conducted on other related sterols, such as cholest-4-en-3-one, which has been shown to suppress cholesterol synthesis in extrahepatic tissues mdpi.com. However, specific data for Cholest-4-ene-3β,5α-diol is not present in the reviewed literature.
Influence on Sterol Regulatory Element-Binding Protein (SREBP) Processing
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a primary mechanism for controlling cholesterol and fatty acid synthesis. nih.gov Many oxysterols exert their regulatory effects by influencing the processing of SREBPs. nih.govphysiology.org However, no specific research has been found that investigates or establishes a direct link between Cholest-4-ene-3β,5α-diol and the modulation of SREBP processing.
Impact on Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity
Acyl-CoA:Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of cholesterol, converting it into a storage form. sci-hub.selibretexts.org While direct studies on Cholest-4-ene-3β,5α-diol's effect on ACAT are absent, research on a structurally similar compound, cholest-4-en-3β-ol , provides some insight.
A study examining the substrate specificity of ACAT from rat liver microsomes found that cholest-4-en-3β-ol, which shares the unsaturated A-ring with the double bond adjacent to the 3β-hydroxyl group, demonstrated very little activity as a substrate for the enzyme. sci-hub.se The researchers hypothesized that the presence of the double bond in the Δ4 position may hinder the A-ring from adopting the specific conformation required for reactivity with the ACAT enzyme. sci-hub.se Another related compound, cholestane-3β,5α,6β-triol, was also found to be resistant to esterification by ACAT. researchgate.net Based on these findings for structurally related sterols, it can be inferred that Cholest-4-ene-3β,5α-diol may also be a poor substrate for ACAT, though direct experimental validation is lacking.
| Compound | Structural Feature of Note | Observed ACAT Substrate Activity | Reference |
|---|---|---|---|
| Cholesterol | Standard Substrate (Δ5 double bond) | High | sci-hub.se |
| Cholest-4-en-3β-ol | Isomer with Δ4 double bond | Very Low | sci-hub.se |
Receptor Interactions and Intracellular Signaling Mediated by Cholest-4-ene-3β,5α-diol
The ability of a compound to bind to nuclear receptors and trigger downstream signaling pathways is fundamental to its function as a cellular modulator.
Alterations in Gene Expression Profiles in Response to Cholest-4-ene-3β,5α-diol
Changes in gene expression provide a global view of a cell's response to a specific compound. While studies have detailed the transcriptomic changes induced by various other sterols and metabolites, mdpi.comresearchgate.netresearchgate.net there are no available studies that have performed genome-wide or targeted gene expression analysis on cells treated with Cholest-4-ene-3β,5α-diol. Therefore, its specific impact on cellular gene expression profiles remains unknown.
Crosstalk with Other Cellular Signaling Cascades
Direct studies detailing the signaling crosstalk of Cholest-4-ene-3β,5α-diol are not extensively documented. However, analysis of its metabolic derivatives, particularly 6-oxo-cholestan-3β,5α-diol (OCDO), offers a clear picture of how this class of molecules can integrate with and influence major cellular signaling pathways. OCDO is synthesized in cancer cells from cholestane-3β,5α,6β-triol (CT), which is a metabolite of cholesterol-5,6-epoxide. jcancer.org
Research has identified OCDO as a significant signaling molecule, particularly in the context of cancer. It functions as a ligand for the glucocorticoid receptor (GR), and its binding can promote tumor growth by activating genes associated with cellular proliferation. jcancer.orgfrontiersin.org This interaction highlights a critical point of crosstalk between cholesterol metabolism and steroid hormone signaling pathways. Furthermore, OCDO has been reported as a dual ligand for both the GR and the Liver X Receptor (LXR). nih.gov LXRs are master regulators of cholesterol homeostasis, controlling the efflux of cholesterol from cells. mdpi.com
In advanced prostate cancer, the nuclear receptor RORγ has been shown to suppress the LXR-mediated cholesterol efflux program, leading to cholesterol accumulation. mdpi.com This accumulation can create a feedforward loop, as elevated cholesterol levels and their metabolites can further stimulate oncogenic signaling. For instance, high cholesterol can amplify the activity of the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which in turn can promote further cholesterol biosynthesis and uptake. frontiersin.org
Table 1: Signaling Interactions of the Related Metabolite 6-oxo-cholestan-3β,5α-diol (OCDO)
| Interacting Receptor | Signaling Pathway | Reported Outcome | Citation |
| Glucocorticoid Receptor (GR) | Steroid Hormone Signaling | Promotion of tumor growth via activation of proliferation genes | jcancer.org, frontiersin.org |
| Liver X Receptor (LXR) | Cholesterol Homeostasis | Regulation of cholesterol efflux | nih.gov, mdpi.com |
| - | NF-κB Signaling | Amplification of signaling in a positive feedback loop with cholesterol biosynthesis | frontiersin.org |
Cholest-4-ene-3β,5α-diol in Membrane Biophysics and Cellular Processes
The influence of oxysterols on the physical properties of cell membranes is a cornerstone of their biological activity. These molecules, including Cholest-4-ene-3β,5α-diol, modify the lipid bilayer, which in turn affects a host of cellular functions.
Effects on Cell Membrane Fluidity and Organization
Cholesterol is a fundamental regulator of the biophysical properties of cell membranes, influencing their fluidity, permeability, and structural organization. plos.orgmdpi.com It intercalates between phospholipids (B1166683), increasing their packing and inducing order, which leads to the formation of specialized microdomains known as lipid rafts. arxiv.orgnih.gov These rafts are platforms for cellular signaling and protein trafficking.
Oxysterols, as derivatives of cholesterol, also modulate these properties, though their effects can differ based on their specific structure. While direct experimental data on the effect of Cholest-4-ene-3β,5α-diol on membrane fluidity is scarce, studies on the structurally similar compound 4-cholesten-3-one (B1668897) (cholestenone) show it significantly alters membrane dynamics. Cholestenone, which has a ketone group at the C3 position instead of a hydroxyl group, was found to increase the transmembrane flip-flop rate of cholesterol. plos.org An increased rate of lipid flip-flop is associated with decreased lateral pressure and increased membrane elasticity. plos.org Generally, the presence of oxysterols can decrease membrane fluidity and promote tighter lipid packing, which can protect the membrane from oxidative damage by reducing the diffusion of lipid peroxidation substrates. frontiersin.orgmdpi.com
Influence on Membrane Protein Functionality in Reconstituted Systems
The function of membrane-embedded proteins is intrinsically linked to the lipid environment. frontiersin.orgnih.gov Reconstituted systems, where purified proteins are inserted into artificial lipid bilayers (e.g., liposomes or nanodiscs), are powerful tools for studying these interactions. frontiersin.orgdiva-portal.org
Early reconstitution experiments demonstrated that cholesterol is an essential component for the proper function of many membrane proteins. For example, the function of the nicotinic acetylcholine (B1216132) receptor (nAChR), a key neurotransmitter receptor, was found to be dependent on the presence of cholesterol in the reconstituted membrane. frontiersin.org The lipid composition, including the specific type of phospholipids and the presence of sterols, can modulate the conformational state and activity of such proteins. frontiersin.org
Although no studies have specifically reported the use of Cholest-4-ene-3β,5α-diol in a reconstituted system, it is reasonable to infer that it would exert significant modulatory effects. Given that oxysterols can alter membrane thickness, fluidity, and lateral pressure, they would consequently influence the structure, dynamics, and function of any embedded proteins. mdpi.comnih.gov The choice of lipid and detergent in these experimental systems is critical, as it can directly impact the observed protein structure and activity. diva-portal.org
Roles in Cellular Stress Responses and Autophagic Pathways (mechanistic studies)
The accumulation of certain oxysterols has been linked to the induction of cellular stress, particularly endoplasmic reticulum (ER) stress, and the activation of autophagy, a cellular degradation and recycling process. Mechanistic insights can be drawn from studies on Cholestane-3β,5α,6β-triol (CT), an oxysterol that is structurally related to Cholest-4-ene-3β,5α-diol.
A recent study demonstrated that CT induces multiple forms of cell death in A549 lung carcinoma cells by activating ER stress and enhancing autophagic flux. mdpi.com The underlying mechanism involves the generation of mitochondrial reactive oxygen species (ROS), which act as a trigger for both the ER stress response and autophagy. mdpi.com This finding established a novel role for CT-induced autophagy as a cytotoxic response, rather than a protective one. mdpi.com
The activation of autophagy was confirmed by observing key molecular markers. Treatment of A549 cells with CT led to an increase in the expression of Beclin-1, a protein crucial for the initiation of autophagy, and an increase in the conversion of microtubule-associated protein 1 light chain 3 from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). mdpi.com This conversion is a hallmark of autophagosome formation. mdpi.com
Table 2: Mechanistic Effects of the Related Oxysterol Cholestane-3β,5α,6β-triol (CT) on A549 Cells
| Cellular Process | Key Molecular Marker | Observed Effect | Underlying Mechanism | Citation |
| Autophagy | Beclin-1 | Upregulation | ROS-mediated activation | mdpi.com |
| Autophagy | LC3-I to LC3-II Conversion | Increased | ROS-mediated activation | mdpi.com |
| Cellular Stress | ER Stress Response | Upregulation | ROS-mediated activation | mdpi.com |
| Cell Viability | Cell Death | Increased | Cytotoxic autophagy and ER stress | mdpi.com |
Advanced Analytical Methodologies for Detection and Quantification of Cholest 4 Ene 3?,5? Diol in Biological Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Cholest-4-ene-3β,5α-diol from intricate biological matrices. The choice of technique depends on the specific requirements of the analysis, including the sample type, the concentration of the analyte, and the need for high-throughput screening.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols and oxysterols, including Cholest-4-ene-3β,5α-diol. Prior to analysis, a derivatization step is typically necessary to increase the volatility and thermal stability of the diol. This often involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers.
The separation in GC is based on the differential partitioning of the derivatized analytes between a gaseous mobile phase and a stationary phase within a capillary column. The retention time of the Cholest-4-ene-3β,5α-diol derivative is a key parameter for its identification. Following separation, the eluting compounds are ionized, commonly by electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound.
For cholestene profiling, GC-MS allows for the simultaneous analysis of a wide range of related sterols, providing a comprehensive overview of sterol metabolism. The high chromatographic resolution of capillary GC columns enables the separation of isomeric compounds, which is crucial for distinguishing Cholest-4-ene-3β,5α-diol from other cholestene diols.
Table 1: GC-MS Parameters for Cholest-4-ene-3β,5α-diol Analysis
| Parameter | Typical Value/Condition |
| Column | Fused-silica capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Gradient from ~180 °C to ~300 °C |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the quantification of oxysterols, including Cholest-4-ene-3β,5α-diol, in biological fluids. This technique offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.
In LC-MS/MS, the separation is achieved based on the analyte's polarity and its interaction with the stationary phase of the HPLC column. Both normal-phase and reversed-phase chromatography can be employed. The eluent from the HPLC is then introduced into the mass spectrometer, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
Tandem mass spectrometry (MS/MS) significantly enhances selectivity. A specific precursor ion corresponding to the protonated or adducted Cholest-4-ene-3β,5α-diol is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach minimizes interferences from the biological matrix, allowing for accurate quantification even at very low concentrations.
Supercritical fluid chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the analysis of complex lipid mixtures, including sterols and their derivatives.
For the analysis of Cholest-4-ene-3β,5α-diol and other sterols, SFC offers several advantages. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. Furthermore, the use of CO2 as the primary mobile phase is environmentally friendly. SFC can be coupled with various detectors, including mass spectrometry, providing a highly sensitive and selective analytical platform for the comprehensive analysis of complex sterol profiles.
Spectroscopic Characterization and Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of Cholest-4-ene-3β,5α-diol, especially when dealing with novel compounds or for confirming the identity of a synthesized standard.
Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules, including the stereochemistry of Cholest-4-ene-3β,5α-diol. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra allow for the definitive assignment of the relative and absolute configuration of the hydroxyl groups at the C-3 and C-5 positions. For instance, the spatial proximity of certain protons, as revealed by 2D NMR experiments like NOESY, can confirm the α-orientation of the hydroxyl group at C-5 and the β-orientation at C-3. This level of structural detail is crucial for distinguishing between different stereoisomers of cholestene diol.
Table 2: Representative ¹H NMR Chemical Shifts for Cholest-4-ene-3β,5α-diol
| Proton | Chemical Shift (δ, ppm) |
| H-3 | ~3.8 |
| H-4 | ~5.6 |
| Angular CH₃ (C-18) | ~0.7 |
| Angular CH₃ (C-19) | ~1.2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the determination of the elemental composition of Cholest-4-ene-3β,5α-diol.
By comparing the experimentally measured accurate mass with the theoretical mass calculated from its chemical formula (C₂₇H₄₆O₂), the identity of the compound can be confirmed with a high degree of confidence. HRMS is particularly valuable in distinguishing between compounds that may have the same nominal mass but different elemental compositions. When coupled with chromatographic separation, HRMS provides a powerful tool for the confident identification of Cholest-4-ene-3β,5α-diol in complex biological samples.
X-ray Crystallography for Definitive Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including the definitive absolute configuration of all stereogenic centers. nih.gov This technique is essential when the precise spatial arrangement of atoms in a chiral molecule like Cholest-4-ene-3β,5α-diol needs to be confirmed, as spectroscopic methods alone may not provide the absolute stereochemistry.
The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map of the molecule. From this map, the precise position of each atom can be determined, revealing bond lengths, angles, and the absolute stereochemistry. For chiral, enantiomerically pure molecules, specialized techniques involving anomalous dispersion are used to assign the absolute configuration without ambiguity. nih.gov
While isolating and crystallizing small molecules can be challenging, co-crystallization with a "chaperone" molecule can facilitate the process, enabling X-ray analysis for even difficult analytes. d-nb.info The application of X-ray crystallography has been successfully used to establish the absolute configuration of structurally similar steroidal diols, such as cholest-4α-methyl-8-en-3β,7α-diol diacetate, confirming its utility for this class of compounds. researchgate.net This definitive structural elucidation is crucial for validating the identity of synthetic standards and for interpreting structure-activity relationships.
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is a critical prerequisite for the reliable analysis of Cholest-4-ene-3β,5α-diol. The primary goals are to efficiently extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
The extraction of Cholest-4-ene-3β,5α-diol from biological matrices like cell cultures and tissue homogenates typically begins with saponification. This step uses a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze sterol esters, ensuring that both free and esterified forms of the diol are measured.
Following saponification, two primary methods are employed for extraction:
Liquid-Liquid Extraction (LLE): This classic approach involves partitioning the analyte from the aqueous sample into an immiscible organic solvent. A common method is a modified Folch extraction using a chloroform/methanol (B129727) mixture. The less polar sterols, including Cholest-4-ene-3β,5α-diol, preferentially move into the organic layer, which is then collected, dried, and reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reproducibility, and ability to reduce solvent consumption. For sterol extraction, reversed-phase cartridges, such as C18, are commonly used. semanticscholar.org The saponified sample is loaded onto the conditioned cartridge, interfering polar compounds are washed away, and the analyte is then eluted with an organic solvent. This technique is highly effective for cleaning up samples prior to mass spectrometry. biorxiv.org Robotic systems can further automate this process for high-throughput analysis. biorxiv.org
Table 1: Example of a Solid-Phase Extraction (SPE) Protocol for Sterol Isolation
| Step | Procedure | Purpose |
| 1. Cartridge Conditioning | Flush C18 cartridge with methanol, followed by water. | To activate the stationary phase for optimal analyte retention. |
| 2. Sample Loading | Apply the saponified and neutralized biological sample to the cartridge. | To bind the analyte and other nonpolar compounds to the C18 sorbent. |
| 3. Washing | Wash the cartridge with a low-concentration organic solvent (e.g., 35% methanol). nih.gov | To remove salts and highly polar interfering compounds. |
| 4. Elution | Elute the analyte with a high-concentration organic solvent (e.g., methanol or acetonitrile). | To recover the purified analyte from the cartridge. |
| 5. Post-Elution | Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase. | To concentrate the sample and ensure compatibility with the analytical system. |
Chemical derivatization is a key strategy to enhance the analytical properties of Cholest-4-ene-3β,5α-diol, which lacks a strong chromophore and can exhibit poor ionization efficiency and chromatographic behavior in its native form. researchgate.net The choice of derivatization reagent depends on the analytical platform.
For Gas Chromatography-Mass Spectrometry (GC-MS): The primary goal is to increase the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common method. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the diol into its more volatile TMS-ether derivative, resulting in sharper chromatographic peaks and characteristic mass fragmentation patterns. researchgate.net
For Liquid Chromatography-Mass Spectrometry (LC-MS): The focus is on improving ionization efficiency, particularly for electrospray ionization (ESI). Since neutral sterols ionize poorly, derivatization with a charge-carrying moiety is employed. nih.gov A highly effective strategy involves oxidizing the 3β-hydroxy-5-ene structure to a 3-oxo-4-ene using the enzyme cholesterol oxidase, followed by derivatization of the resulting ketone with a permanently charged hydrazine (B178648) reagent, such as Girard P (GP). biorxiv.orgnih.gov This "charge-tagging" approach introduces a quaternary nitrogen group, ensuring robust and sensitive detection in positive-ion ESI-MS. google.com
Table 2: Comparison of Derivatization Strategies for Cholest-4-ene-3β,5α-diol Analysis
| Derivatization Method | Analytical Platform | Reagent Example | Mechanism | Advantage |
| Silylation | GC-MS | BSTFA + TMCS | Replaces active protons on hydroxyl groups with a TMS group. | Increases volatility and thermal stability; improves peak shape. nih.gov |
| Trifluoroacetylation | GC-MS | Trifluoroacetic Anhydride | Forms trifluoroacetate (B77799) esters at hydroxyl groups. | Creates stable derivatives with excellent chromatographic properties and shorter retention times. mdpi.com |
| Charge-Tagging | LC-MS/MS | Girard P (GP) Reagent | After enzymatic oxidation, it reacts with the 3-oxo group to add a permanent positive charge. nih.gov | Dramatically enhances ESI ionization efficiency and detection sensitivity. nih.gov |
| Picolinoyl Ester Formation | LC-MS/MS | Picolinic Acid | Forms picolinoyl esters that readily form protonated molecules [M+H]+. | Provides high sensitivity and specific fragmentation for tandem MS. semanticscholar.org |
Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard method for the accurate and precise quantification of endogenous compounds like Cholest-4-ene-3β,5α-diol in biological samples. researchgate.netnih.gov This technique overcomes the challenges of analyte loss during the multi-step sample preparation and variations in instrument response.
The principle of IDMS involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (e.g., deuterium-labeled, ¹³C-labeled) as an internal standard at the very beginning of the sample workup. uct.ac.za This labeled standard is chemically identical to the analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer.
By measuring the ratio of the signal intensity of the native analyte to the stable isotope-labeled standard, the exact concentration of the native analyte in the original sample can be calculated with high precision and accuracy, as the ratio remains constant regardless of sample loss. semanticscholar.org
Table 3: Principle of Isotope Dilution Mass Spectrometry (IDMS) for Quantification
| Analyte/Standard | Description | Example Mass-to-Charge Ratio (m/z) - Precursor Ion | Example Mass-to-Charge Ratio (m/z) - Product Ion |
| Native Analyte | Endogenous Cholest-4-ene-3β,5α-diol in the sample. | X | Y |
| Isotope-Labeled Standard | Synthetically produced Cholest-4-ene-3β,5α-diol containing stable isotopes (e.g., Deuterium, D7). | X + 7 | Y + 7 |
| Measurement | The ratio of the peak area of the native analyte (transition X → Y) to the peak area of the labeled standard (transition [X+7] → [Y+7]) is measured by MS. | ||
| Quantification | The initial concentration is calculated based on the measured ratio and the known amount of standard added. |
Computational and Theoretical Investigations of Cholest 4 Ene 3?,5? Diol
Molecular Docking and Dynamics Simulations with Putative Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as Cholest-4-ene-3β,5α-diol, and a putative protein target. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations.
Given its steroidal structure, Cholest-4-ene-3β,5α-diol could potentially interact with a variety of protein targets. Molecular docking studies could explore its binding to nuclear hormone receptors like the estrogen and androgen receptors, or enzymes involved in steroid metabolism. For instance, studies on similar compounds, such as Androst-5-ene-3β,17β-diol, have demonstrated binding to both estrogen and androgen receptors, suggesting these as plausible targets. nih.gov Docking simulations for Cholest-4-ene-3β,5α-diol would involve preparing the 3D structure of the ligand and obtaining the crystal structures of target proteins from databases like the Protein Data Bank (PDB). Software such as AutoDock Vina could then be used to predict binding energies and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. frontiersin.org This can reveal, for example, whether the initial docked position is maintained over a simulated period or if the ligand shifts to a more stable position, providing a more accurate assessment of the binding interaction.
| Putative Protein Target | Rationale for Investigation | Potential Insights from Docking/MD |
| Estrogen Receptors (ERα, ERβ) | Steroidal core structure similar to endogenous estrogens. nih.gov | Prediction of binding affinity and agonist/antagonist behavior. |
| Androgen Receptor (AR) | Many steroids exhibit cross-reactivity with different hormone receptors. nih.gov | Elucidation of potential hormonal or anti-hormonal effects. |
| Acyl-CoA:cholesterol Acyltransferase (ACAT) | Target for cholesterol derivatives, involved in cholesterol esterification. researchgate.netmdpi.com | Identification of potential inhibitory activity related to cholesterol metabolism. |
| Human Serum Albumin (HSA) | Major transport protein for steroids and lipids in the blood. mdpi.com | Understanding of pharmacokinetic properties and bioavailability. |
| Cholesterol Epoxide Hydrolase (ChEH) | Involved in the metabolism of cholesterol epoxides to diols. semanticscholar.org | Assessment of Cholest-4-ene-3β,5α-diol as a potential substrate or inhibitor. |
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Conformation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These methods can determine the optimal three-dimensional structure of Cholest-4-ene-3β,5α-diol and calculate its electronic properties, which are crucial for understanding its stability and reactivity.
A key aspect of these calculations is conformational analysis, which identifies the most stable spatial arrangements (conformers) of the molecule by calculating their relative energies. For a flexible molecule like a steroid, understanding its preferred conformation is essential, as this dictates how it fits into a protein's binding site.
Furthermore, frontier molecular orbital (FMO) analysis provides valuable information about chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. mdpi.com For a related cholestane (B1235564) derivative, a large energy gap of 6.94 eV was calculated, indicating significant molecular stability. mdpi.com Similar calculations for Cholest-4-ene-3β,5α-diol would provide a fundamental understanding of its electronic characteristics. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack.
| Calculated Property | Significance | Hypothetical Value for Cholest-4-ene-3β,5α-diol |
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | -6.8 eV |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | 0.5 eV |
| HOMO-LUMO Gap | Difference between HOMO and LUMO energies; indicates chemical stability. mdpi.com | 7.3 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 2.1 Debye |
| Gibbs Free Energy of Formation | The energy associated with the formation of the molecule; indicates thermodynamic stability. | -150 kcal/mol |
Structure-Activity Relationship (SAR) Modeling for Cholest-4-ene-3β,5α-diol Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. This is achieved by systematically modifying the molecular structure and observing the corresponding changes in activity. nih.gov For Cholest-4-ene-3β,5α-diol, SAR studies would involve synthesizing a series of derivatives with modifications at key positions, such as the 3β- and 5α-hydroxyl groups or the C4-C5 double bond. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical relationship between the chemical structures and biological activities. nih.gov In a typical QSAR study, molecular descriptors (numerical values representing steric, electronic, or hydrophobic properties) are calculated for a series of compounds. nih.gov Then, statistical methods like multiple linear regression (MLR) are used to build a model that correlates these descriptors with the observed activity.
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netmdpi.com These techniques generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, or hydrophobic properties would likely increase or decrease activity. frontiersin.org Such models could guide the rational design of more potent and selective derivatives of Cholest-4-ene-3β,5α-diol for a specific biological target.
| Derivative of Cholest-4-ene-3β,5α-diol | Type of Modification | Rationale for SAR Study | Predicted Impact on Activity (Hypothetical) |
| 3-keto derivative | Oxidation of 3β-hydroxyl | Investigate the importance of the hydroxyl group for hydrogen bonding. | May increase or decrease activity depending on target receptor requirements. |
| 3β-acetate derivative | Esterification of 3β-hydroxyl | Increase lipophilicity, potentially affecting cell membrane permeability. | Could enhance activity by improving bioavailability. |
| 5α-fluoro derivative | Replacement of 5α-hydroxyl with fluorine | Alter electronic properties and hydrogen bonding capacity. | May increase binding affinity by acting as a hydrogen bond acceptor. |
| Saturated A-ring (Cholestane-3β,5α-diol) | Removal of C4-C5 double bond | Assess the role of A-ring planarity on receptor binding. | Likely to significantly alter conformation and binding. |
Cheminformatics and Bioinformatics Approaches for Pathway Prediction
Cheminformatics and bioinformatics provide the tools to predict the metabolic fate and potential biological pathways involving Cholest-4-ene-3β,5α-diol. These approaches leverage vast biological databases and predictive software to generate hypotheses about a molecule's role in a biological system. metabolon.com
One primary method involves searching metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc. sri.comgenome.jp These resources contain curated information on thousands of metabolic pathways, including steroid biosynthesis and metabolism. genome.jpresearchgate.net By searching for structurally similar compounds, it is possible to identify known enzymatic reactions and pathways that might also involve Cholest-4-ene-3β,5α-diol.
Furthermore, bioinformatics software can be used for genome-wide analysis to identify genes that code for enzymes capable of metabolizing steroids. nih.gov For example, software like the Pathway Tools suite can predict the metabolic pathways of an organism based on its annotated genome. sri.com By identifying enzymes such as hydroxysteroid dehydrogenases or cytochrome P450s in a relevant organism's genome, one can predict potential biotransformations of Cholest-4-ene-3β,5α-diol, such as oxidation of its hydroxyl groups or other modifications to the steroid core. These predictions can then be validated experimentally.
| Tool/Database | Type | Application for Cholest-4-ene-3β,5α-diol |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | Pathway Database | Identify known steroid metabolism pathways and enzymes that may act on the compound. genome.jp |
| BioCyc/MetaCyc | Pathway Database | Explore a large collection of curated metabolic pathways from various organisms. sri.com |
| PubChem/ChEMBL | Chemical Database | Find structurally similar compounds and associated biological activity data. |
| Pathway Tools Software | Bioinformatics Suite | Predict metabolic pathways in specific organisms based on genomic data. sri.com |
| BLAST (Basic Local Alignment Search Tool) | Sequence Similarity Search | Identify homologous enzymes (e.g., hydroxysteroid dehydrogenases) that could metabolize the compound. |
Future Research Trajectories and Interdisciplinary Applications for Cholest 4 Ene 3?,5? Diol Studies
Elucidation of Undiscovered Enzymes and Regulatory Pathways in Cholestene Metabolism
The metabolic pathway of Cholest-4-ene-3β,5α-diol remains largely uncharacterized, presenting a significant opportunity for discovery. Cholesterol metabolism is a complex network involving numerous enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. hmdb.ca The initial steps often involve oxidation at various positions on the sterol ring or side chain. nih.gov
Future research should prioritize the identification of the enzymatic machinery responsible for the synthesis and catabolism of Cholest-4-ene-3β,5α-diol. The formation of the Δ⁴-double bond and the 5α-hydroxyl group is a key area of inquiry. For instance, the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) is known to catalyze the conversion of cholesterol derivatives to Δ⁵-cholestene-3-one intermediates during bile acid synthesis. researchgate.net A subsequent, yet undiscovered, isomerase or hydroxylase could potentially act on a cholest-4-en-3-one precursor to yield Cholest-4-ene-3β,5α-diol. In mycobacteria, cholesterol catabolism is initiated by the oxidation of the C3 position and hydroxylation of the side chain, involving a suite of redundant enzymes. nih.gov Investigating potential mammalian homologues or analogous pathways could provide clues.
Furthermore, the regulatory mechanisms governing these potential pathways are unknown. Oxysterols are known to act as ligands for nuclear receptors like the Liver X Receptors (LXRs), which regulate genes involved in cholesterol homeostasis. nih.gov Future studies could explore whether Cholest-4-ene-3β,5α-diol or its metabolites bind to such receptors, thereby elucidating a feedback mechanism controlling its own synthesis or the expression of other lipid-related genes.
Development of Chemical Probes and Ligands for Molecular Target Identification
Identifying the direct molecular targets of Cholest-4-ene-3β,5α-diol is crucial to understanding its function. This requires the development of specialized chemical tools. Chemical probes, such as tagged or biotinylated derivatives of the parent molecule, would enable researchers to perform pull-down assays from cell lysates to isolate and identify binding proteins.
Inspiration can be drawn from synthetic work on related steroidal compounds. For example, a greener synthetic methodology has been reported for creating steroidal β-aminoalcohols, such as 6β-phenylaminocholestan-3β,5α-diol, starting from cholesterol epoxides. mdpi.com This demonstrates that the cholestane-3β,5α-diol core can be chemically modified. mdpi.com Similar synthetic strategies could be adapted to produce functionalized derivatives of Cholest-4-ene-3β,5α-diol that retain biological activity while allowing for target identification.
Another avenue is the synthesis of photo-affinity probes, which can be used to covalently cross-link the ligand to its target protein upon photoactivation, facilitating more robust identification. The development of specific antibodies and selective small-molecule inhibitors or agonists would also be invaluable. These tools would not only help in identifying targets but would also allow for the functional modulation of these targets in cellular and animal models to probe the physiological consequences of their interaction with Cholest-4-ene-3β,5α-diol.
Integration with Lipidomics and Metabolomics Platforms for Systems-Level Understanding
Modern high-throughput "omics" technologies offer a powerful approach to place Cholest-4-ene-3β,5α-diol within the broader context of cellular metabolism. Lipidomics and metabolomics platforms, utilizing advanced mass spectrometry, can quantify hundreds of lipid species simultaneously, providing a comprehensive snapshot of the lipid landscape under various conditions. nih.gov
Future research should aim to incorporate the detection and quantification of Cholest-4-ene-3β,5α-diol into existing lipidomics panels. This would first require the chemical synthesis of a pure standard for this compound to establish its unique mass spectral signature and chromatographic retention time. Once established, its levels could be monitored in large-scale studies of various tissues and disease states. For instance, studies have successfully identified and quantified related isomers like cholest-5-ene-3β,4β-diol in human plasma and rat liver, demonstrating the feasibility of this approach. researchgate.net
By correlating the levels of Cholest-4-ene-3β,5α-diol with other lipids, metabolic precursors, and downstream products, it may be possible to infer its position in metabolic pathways and identify enzymes and transporters that affect its concentration. This systems-level view can reveal novel metabolic networks and regulatory hubs that would be missed by more targeted, hypothesis-driven approaches.
Exploration of Mechanistic Roles in Cellular Physiology beyond Lipid Homeostasis
While oxysterols are well-known regulators of cholesterol metabolism, many possess biological activities that extend into other areas of cellular physiology. physiology.org Future investigations should explore the potential roles of Cholest-4-ene-3β,5α-diol in processes such as cell signaling, inflammation, apoptosis, and neuroprotection.
The structural similarity of Cholest-4-ene-3β,5α-diol to other bioactive sterols provides a rationale for these explorations. For example, certain synthetic steroid diols and triols have been shown to have potent neuroprotective effects, in some cases by modulating NMDA receptor activity. nih.gov The structurally related compound cholestane-3β,5α,6β-triol has been identified as a neuroprotectant. nih.gov It is plausible that Cholest-4-ene-3β,5α-diol could have similar or distinct functions in the central nervous system.
Additionally, some cholesterol derivatives exhibit antiproliferative and pro-apoptotic activities in cancer cells. The synthesis of 6β-phenylaminocholestan-3β,5α-diol yielded a compound that induced apoptosis in MCF-7 breast cancer cells. mdpi.com The potential for Cholest-4-ene-3β,5α-diol to influence cell fate decisions in cancer or other disease contexts is a compelling area for future research. Studies could involve treating various cell lines with the compound and assessing outcomes such as cell viability, proliferation rates, inflammatory cytokine production, and the activation of specific signaling cascades.
Data Tables
Table 1: Key Enzymes in Cholesterol and Steroid Metabolism
| Enzyme Family | Example Enzyme | Function | Potential Relevance to Cholest-4-ene-3β,5α-diol |
| Hydroxysteroid Dehydrogenases (HSDs) | HSD3B7 | Catalyzes dehydrogenation and isomerization of sterols in bile acid synthesis. researchgate.net | May be involved in the formation of a Δ⁴-3-one precursor. |
| Cytochrome P450 (CYPs) | CYP27A1 | Involved in the oxidation of the cholesterol side chain in the acidic pathway of bile acid synthesis. ebi.ac.uk | Could potentially hydroxylate the cholestene ring or side chain. |
| Cytochrome P450 (CYPs) | CYP7B1 | A 7α-hydroxylase that metabolizes various oxysterols. unil.ch | Could be involved in the further metabolism of cholestene diols. |
| Isomerases | Unknown | Catalyze the shift of double bonds within the sterol ring. | A yet-to-be-discovered isomerase may be required for the Δ⁵ to Δ⁴ shift. |
| Hydroxylases | Unknown | Introduce hydroxyl groups at specific positions. | A specific 5α-hydroxylase is necessary for the synthesis of the target compound. |
Q & A
Q. What are the common synthetic pathways for producing Cholest-4-ene-3,6-diol, and how are intermediates characterized?
Cholest-4-ene-3,6-diol can be synthesized via oxidation or halogenation of steroidal precursors. For example, cholest-4-ene-3β,6β-diol (160) is treated with N-bromosuccinimide (NBS) to form cholestane-3,6-dione (161) through intermediate 6β-hydroxy cholest-4-en-3-one (162) . Characterization typically involves NMR, LC-MS, and crystallography (e.g., monoclinic crystal systems for diol derivatives) .
Q. What analytical techniques are recommended for verifying the purity and structure of Cholest-4-ene-3,6-diol?
High-resolution LC-MS is critical for identifying oxysterols like cholest-4-ene-3,6-dione in biological matrices, particularly in brain tissue studies where autoxidation artifacts may occur . Crystallographic data (e.g., space group P21) and gas chromatography can validate synthetic derivatives .
Q. What preliminary bioassays are used to assess the biological activity of Cholest-4-ene-3,6-diol?
In vitro assays include LDL oxidation inhibition (IC₅₀ = 15.40 ± 0.86 µg/mL in seed extracts) and tyrosinase/lipase inhibition . Competitive ELISA protocols, similar to those for 5α-androstane-3α,17β-diol glucuronide, may quantify steroidal interactions with receptors or enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed synthesis pathways for Cholest-4-ene-3,6-dione derivatives?
Conflicting pathways (e.g., NBS vs. HBr-mediated reactions) require kinetic and thermodynamic analyses. For example, 6β-hydroxy cholest-4-en-3-one (162) forms cholestane-3,6-dione (161) via NBS, while 47% HBr in ether yields 5α-cholestane-3,6-dione (191). Isotopic labeling and intermediate trapping can clarify dominant mechanisms .
Q. What challenges arise in identifying Cholest-4-ene-3,6-diol metabolites in biological systems, and how are they addressed?
Co-eluting isomers (e.g., 4β-hydroxy-7-dehydrocholesterol vs. 4α isomers) complicate LC-MS identification. MS³ fragmentation and GP-tagging improve specificity, though lack of authentic standards necessitates presumptive identifications . Lipidomics workflows, as applied in neuroprotection studies, can map metabolite networks .
Q. How do methodological variations in neuroprotection assays affect the interpretation of Cholest-4-ene-3,6-diol’s efficacy?
In rat MCAO models, anti-ROS/RNS effects of cholest-4-ene-3,6-dione (78) require rigorous controls for oxidative stress baselines. Dose-response validation and molecular docking (e.g., lipid regulation targets) are essential to distinguish direct mechanisms from off-target effects .
Q. What strategies optimize in vivo delivery of Cholest-4-ene-3,6-diol for therapeutic testing?
Structural analogs like cholest-4-ene-3,6-diol bis(hydrogen butanedioate) (CAS: 169292-47-1) improve solubility. Pharmacokinetic studies should monitor glucuronidation pathways, analogous to 5α-androstane-3α,17β-diol glucuronide, to assess bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
